Ethanone, 1-cyclopropyl-2-phenyl-
Description
Contextual Significance of Cyclopropyl (B3062369) Ketones in Organic Synthesis
Cyclopropyl ketones are a class of organic compounds that hold considerable importance as versatile intermediates in synthesis. chemicalbook.comresearchgate.net Their utility is largely derived from the inherent ring strain of the three-membered cyclopropyl group, which can be strategically released to drive a variety of chemical reactions. This feature allows them to serve as valuable 3-carbon building blocks. researchgate.net
The reactivity of cyclopropyl ketones makes them crucial in the synthesis of more complex molecules. They are employed in the production of a wide array of compounds, including pharmaceuticals such as antiviral and antidepressant medications, as well as agrochemicals like pesticides and herbicides. chemicalbook.com In the field of material science, they contribute to the creation of polymers and resins. chemicalbook.com
A significant area of research involves the use of cyclopropyl ketones in catalytic formal [3+2] cycloaddition reactions. nih.govacs.org These reactions, often facilitated by catalysts like samarium(II) iodide (SmI₂), enable the efficient construction of complex, sp³-rich cyclopentanoid structures from relatively simple starting materials. nih.govacs.org Furthermore, the activation of the carbon-carbon bonds within the cyclopropyl ring allows for novel cross-coupling reactions, opening up new pathways for synthesizing acyclic products. researchgate.net
Overview of Research Trajectories for Phenyl-Substituted Ethanone (B97240) Derivatives
Phenyl-substituted ethanone derivatives represent a broad class of compounds that are actively investigated for their potential biological activities. A notable research trajectory is their exploration as novel inhibitors of the MCR-1 protein, an enzyme that confers resistance to colistin (B93849), a last-resort antibiotic. nih.govnih.gov The emergence of the transferable colistin resistance gene (mcr-1) has posed a significant threat to global public health, driving the search for compounds that can restore the efficacy of polymyxin (B74138) antibiotics. nih.govnih.gov Research in this area involves the synthesis of various 1-phenyl-2-(phenylamino) ethanone derivatives and their subsequent evaluation through cell-based and enzymatic assays to identify potent MCR-1 inhibitors. nih.gov
Another research avenue focuses on modifying phenyl-ethanone structures with organometallic scaffolds, such as ferrocene. mdpi.com By replacing key phenyl rings in known tyrosine kinase inhibitors with ferrocenyl groups, scientists aim to develop new therapeutic agents for conditions like chronic myeloid leukemia. mdpi.com These novel ferrocene-based derivatives are synthesized and tested for their antiproliferative activity against cancer cell lines, with molecular docking studies used to understand their interactions with target proteins like the c-Abl kinase. mdpi.com This research highlights the modularity of the phenyl-ethanone scaffold in developing targeted therapies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZJHESCHPMWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338533 | |
| Record name | Ethanone, 1-cyclopropyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14113-94-1 | |
| Record name | Ethanone, 1-cyclopropyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Established Synthetic Routes to Ethanone (B97240), 1-cyclopropyl-2-phenyl-
Traditional synthetic pathways to ketones often involve the oxidation of corresponding secondary alcohols or the construction of the carbon skeleton using organometallic reagents.
The oxidation of a secondary alcohol is a fundamental and widely employed method for the preparation of ketones. For the synthesis of Ethanone, 1-cyclopropyl-2-phenyl-, the requisite precursor would be 1-cyclopropyl-2-phenylethan-1-ol. The transformation involves the removal of two hydrogen atoms—one from the hydroxyl group and one from the carbinol carbon—to form the carbonyl group.
A vast array of oxidizing agents is available for this purpose, ranging from chromium-based reagents to milder, more selective modern systems. uhamka.ac.id The choice of reagent depends on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and desired reaction conditions. uhamka.ac.idorganic-chemistry.org For instance, reagents like pyridinium (B92312) chlorochromate (PCC) are effective, while Swern and Dess-Martin oxidations are known for their mild conditions and high yields, making them suitable for sensitive substrates. uhamka.ac.id More recently, catalytic methods using agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric oxidant have gained prominence due to their efficiency and reduced environmental impact. organic-chemistry.orgorganic-chemistry.org
Table 1: Common Reagents for the Oxidation of Alcohols to Ketones
| Reagent/System | Description |
|---|---|
| Chromium-Based Reagents | Includes Jones reagent (CrO₃ in acetone/H₂SO₄) and Pyridinium Chlorochromate (PCC). Effective but generate toxic chromium waste. uhamka.ac.id |
| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that allows for mild and selective oxidation of primary and secondary alcohols. uhamka.ac.id |
| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by a hindered base like triethylamine. Known for its mild conditions. |
| TEMPO-Catalyzed Oxidation | Employs a catalytic amount of the stable nitroxyl (B88944) radical TEMPO with a co-oxidant (e.g., bleach). It is highly selective for primary and secondary alcohols. organic-chemistry.orgorganic-chemistry.org |
| o-Iodoxybenzoic acid (IBX) | Another hypervalent iodine compound that is stable, non-toxic, and effective for oxidizing alcohols to aldehydes and ketones. organic-chemistry.org |
Grignard reactions are a cornerstone of C-C bond formation in organic synthesis and are instrumental in preparing the alcohol precursors required for oxidative synthesis. To synthesize the precursor 1-cyclopropyl-2-phenylethan-1-ol, two primary Grignard strategies are viable:
Reaction of Cyclopropylmagnesium Bromide with Phenylacetaldehyde: The Grignard reagent, cyclopropylmagnesium bromide, is prepared by reacting cyclopropyl (B3062369) bromide with magnesium metal in an anhydrous ether solvent. This nucleophilic reagent then attacks the electrophilic carbonyl carbon of phenylacetaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield 1-cyclopropyl-2-phenylethan-1-ol.
Reaction of Benzylmagnesium Halide with Cyclopropanecarboxaldehyde (B31225): Alternatively, a Grignard reagent such as benzylmagnesium chloride can be added to cyclopropanecarboxaldehyde to form the same alcohol precursor.
The versatility of the Grignard reaction allows for the assembly of a wide range of substituted alcohol precursors by varying the organomagnesium halide and the carbonyl compound.
Advanced Synthetic Approaches to Related Cyclopropyl Ketones
Modern synthetic chemistry has developed more sophisticated methods for creating cyclopropane (B1198618) rings, often with high levels of stereocontrol. These methods are particularly useful for constructing complex molecules containing the cyclopropyl ketone moiety.
The Corey–Chaykovsky reaction is a powerful method for synthesizing cyclopropanes, as well as epoxides and aziridines. wikipedia.orgorganic-chemistry.org In the context of cyclopropyl ketone synthesis, the reaction typically involves the conjugate addition (1,4-addition) of a sulfur ylide, such as dimethyloxosulfonium methylide, to an α,β-unsaturated ketone (enone). organic-chemistry.orgnrochemistry.com
The mechanism proceeds via the initial nucleophilic attack of the ylide on the β-carbon of the enone. This is followed by an intramolecular nucleophilic substitution, where the resulting enolate attacks the carbon bearing the sulfonium (B1226848) group, which acts as a good leaving group, to close the three-membered ring. organic-chemistry.org This reaction has been successfully applied to a variety of substrates, including the synthesis of donor-acceptor cyclopropanes from chalcone (B49325) derivatives. nih.gov A key advantage of this method is its diastereoselectivity, often favoring the trans product. wikipedia.org
Table 2: Corey-Chaykovsky Cyclopropanation of Chalcone Derivatives nih.gov
| Substrate (2-Hydroxychalcone) | Ylide Reagent | Product | Yield (%) |
|---|---|---|---|
| (E)-1-(4-Methoxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one | Trimethylsulfoxonium (B8643921) iodide / NaH | 2-(2-Hydroxyphenyl)cyclopropylmethanone | 80% |
| (E)-3-(5-Bromo-2-hydroxyphenyl)-1-phenylprop-2-en-1-one | Trimethylsulfoxonium iodide / NaH | 2-(5-Bromo-2-hydroxyphenyl)cyclopropylmethanone | 75% |
Data sourced from a study on the synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones. The reaction involves generating the ylide from trimethylsulfoxonium iodide and sodium hydride, which then reacts with the chalcone derivative. nih.gov
Intermolecular reactions that form cyclopropane rings offer alternative and often highly efficient routes. These strategies can involve transition metal catalysis or photocatalysis to mediate the ring formation.
One notable strategy is the use of hydrogen-borrowing (HB) catalysis to achieve the α-cyclopropanation of ketones. acs.orgnih.gov This method involves the metal-catalyzed reaction of a ketone with an alcohol bearing a leaving group. The catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes an aldol (B89426) condensation with the ketone. The resulting intermediate is then reduced by the metal hydride species formed in the initial step, and a subsequent intramolecular displacement of the leaving group forms the cyclopropane ring. nih.gov This approach avoids the use of hazardous alkyl halides and is considered a more sustainable process. acs.orgnih.gov
Photocatalytic strategies have also emerged for the construction of complex carbocycles from cyclopropyl ketones. For example, enantioselective [3+2] cycloadditions between aryl cyclopropyl ketones and alkenes can be achieved using a dual-catalyst system. nih.gov This reaction proceeds via a radical redox-relay mechanism, where a photoredox catalyst generates a cyclopropyl ketyl radical, which can open and engage with an alkene to form a five-membered ring with high stereoselectivity. nih.govacs.org While this reaction expands the cyclopropyl ketone rather than forming it, it highlights the utility of these compounds as key building blocks in complex intermolecular cyclizations. nih.govresearchgate.net
Table 3: Overview of Advanced Cyclization Strategies
| Strategy | Mechanism | Key Features |
|---|---|---|
| Corey-Chaykovsky Reaction | 1,4-conjugate addition of a sulfur ylide to an enone, followed by intramolecular ring closure. organic-chemistry.orgnrochemistry.com | Forms cyclopropyl ketones from α,β-unsaturated precursors; often highly diastereoselective. wikipedia.orgnih.gov |
| Hydrogen-Borrowing Catalysis | Metal-catalyzed alkylation of a ketone with an alcohol, followed by intramolecular displacement. acs.orgnih.gov | Sustainable method for α-cyclopropanation; avoids stoichiometric and toxic reagents. nih.gov |
| Photocatalytic [3+2] Cycloaddition | Photoredox-catalyzed radical ring-opening of a cyclopropyl ketone followed by cycloaddition with an alkene. nih.gov | Enables construction of complex cyclopentane (B165970) structures from simpler cyclopropyl ketones; can be rendered highly enantioselective. nih.gov |
Reactivity and Mechanistic Investigations
Ring-Opening Transformations of the Cyclopropane (B1198618) Moiety
The high ring strain of the cyclopropane in benzyl (B1604629) cyclopropyl (B3062369) ketone makes it susceptible to cleavage under various conditions, including the use of chiral catalysts, nucleophiles, and transition metals. These reactions often proceed with high regio- and stereoselectivity, making them valuable tools in synthetic chemistry.
Asymmetric Ring-Opening Reactions of Cyclopropyl Ketones
The development of enantioselective methods for the ring-opening of cyclopropanes is a significant area of research. nih.gov These methods can be broadly categorized into two approaches: reactions of non-chiral cyclopropanes to create chiral products, and kinetic resolutions or asymmetric transformations of chiral cyclopropanes. snnu.edu.cn The focus has largely been on donor-acceptor cyclopropanes, but methods for acceptor-only or donor-only cyclopropanes are also emerging. nih.gov
Chiral catalysts play a crucial role in achieving enantioselectivity in the ring-opening of cyclopropyl ketones. A notable example is the use of a chiral N,N′-dioxide–scandium(III) complex to catalyze the asymmetric ring-opening of cyclopropyl ketones with β-naphthols. rsc.orgresearchgate.net This reaction provides access to chiral β-naphthol derivatives in good yields and with high enantioselectivities. rsc.orgresearchgate.net The efficiency of this catalytic system is not diminished when a mixture of 2-naphthol (B1666908) substrates is used. rsc.orgresearchgate.net
Another approach involves the use of chiral phosphoric acid to extend the scope of these reactions to cyclopropyl ketones that possess only one electron-withdrawing group. snnu.edu.cn Furthermore, organocatalytic methods, such as those employing chiral diphenylprolinol TMS ether, have been developed for the asymmetric cascade Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates, leading to the formation of chiral cyclopropanes. acs.org Interestingly, under certain conditions, these reactions can be followed by a spontaneous, stereoselective ring-opening of the cyclopropane. acs.org
Ligand-metal complexes are instrumental in catalyzing the ring-opening of cyclopropanes. The choice of ligand and metal can significantly influence the reaction's outcome. For instance, a chiral N,N′-dioxide/Sc(III) complex has been successfully used in the asymmetric ring-opening of cyclopropyl ketones with aryl 1,2-diamines to synthesize benzimidazole (B57391) derivatives. researchgate.net The reaction proceeds through a ring-opening/cyclization/retro-Mannich cascade. researchgate.net
In the context of donor-acceptor cyclopropanes, the ring opening is often initiated by a Lewis acid catalyst that coordinates to the electron-withdrawing group, facilitating nucleophilic attack. snnu.edu.cn The stereoselectivity and efficiency of these reactions can be fine-tuned by modifying the substituents on the cyclopropane, the steric hindrance of the ligand, and the counterion of the metal catalyst. scispace.com For example, the combination of a tBuBOX ligand and Cu(ClO4)2 has been shown to be effective. scispace.com
The development of chiral Rh(II) catalysts has enabled the "one-pot" cyclopropanation-rearrangement cascade reaction of exocyclic vinyl substrates to form chiral spiroketals with excellent enantioselectivity. nih.gov Additionally, dinickel complexes supported by redox-active ligands have demonstrated the ability to activate the strong C-C bonds of cyclopropanes. nsf.gov
Nucleophilic Ring-Opening and Homoconjugate Additions
The strained cyclopropane ring in compounds like Ethanone (B97240), 1-cyclopropyl-2-phenyl- can be opened by nucleophiles. Lewis acids such as TMSOTf can mediate the reaction of 1-cyclopropyl-2-arylethanone derivatives with various nucleophiles. nih.govnih.gov For instance, reaction with allenic esters can lead to the formation of dihydrofuro[2,3-h]chromen-2-one derivatives through a sequential process involving nucleophilic ring-opening. nih.gov
Similarly, the reaction with ethyl acetoacetate (B1235776) in the presence of TMSOTf can yield 2,3-dihydrobenzofuran-4-ol (B179162) and dihydrofuro[2,3-h]chromen-2-one derivatives. nih.gov This complex transformation involves a nucleophilic ring-opening of the cyclopropane by water, followed by a series of aldol-type reactions, transesterification, dehydration, and aromatization. nih.gov
Gold catalysts have also been shown to be effective in promoting the ring-opening of 1-cyclopropyl-2-yn-1-ols with various nucleophiles, including alcohols, to produce (Z)-conjugated enynes with high regio- and stereoselectivity. This reaction is believed to proceed through a nucleophilic attack on the cyclopropane, which is activated by the gold catalyst.
Transition Metal-Catalyzed Ring-Opening Pathways
Transition metals are widely used to catalyze the ring-opening of cyclopropanes, often leading to the formation of valuable intermediates. osti.gov These reactions can proceed through various mechanisms, including the formation of metallacyclobutane radical cations. osti.gov
Nickel-catalyzed reactions have emerged as a powerful tool for the functionalization of cyclopropyl ketones. One such method is the reductive alkylation of aryl cyclopropyl ketones with unactivated alkyl bromides. nsf.govorganic-chemistry.org This reaction proceeds via the ring-opening of the cyclopropyl ketone to form a γ-metallated enolate intermediate, which then couples with the alkyl bromide. nsf.gov This strategy allows for the synthesis of a variety of γ-alkylated ketones in good to excellent yields and avoids the need for pre-formed organometallic reagents. nsf.govorganic-chemistry.org
The reaction conditions can be optimized, with Ni(ClO4)2·6H2O, bipyridine as a ligand, and zinc powder as a reductant proving effective. organic-chemistry.org Mechanistic studies suggest that the reaction may proceed through an alkyl radical intermediate. nsf.govorganic-chemistry.org A related method utilizes sodium iodide as a co-catalyst to achieve high reactivity and selectivity in the cross-electrophile coupling of cyclopropyl ketones with non-activated primary alkyl chlorides. rsc.org The iodide facilitates a halide exchange, generating a low concentration of a more reactive alkyl iodide. rsc.org
| Catalyst System | Substrate(s) | Product(s) | Key Features |
| Chiral N,N′-dioxide–scandium(III) complex | Aromatic or vinyl substituted cyclopropyl ketones, β-naphthols | Chiral β-naphthol derivatives | High yields and enantioselectivities. rsc.orgresearchgate.net |
| Chiral phosphoric acid | Cyclopropyl ketones with one electron-withdrawing group | Ring-opened products | Expanded substrate scope. snnu.edu.cn |
| Chiral diphenylprolinol TMS ether | α,β-unsaturated aldehydes, bromomalonates | Chiral cyclopropanes, stereoselective ring-opened products | Organocatalytic cascade reaction. acs.org |
| Chiral N,N′-dioxide/Sc(III) complex | Cyclopropyl ketones, aryl 1,2-diamines | Benzimidazole derivatives | Asymmetric ring-opening/cyclization/retro-Mannich reaction. researchgate.net |
| tBuBOX ligand and Cu(ClO4)2 | Donor-acceptor cyclopropanes | Cyclopentylamines, tetrahydrofuran (B95107) derivatives | Tunable stereoselectivity and efficiency. scispace.com |
| Chiral Rh(II) catalyst | Exocyclic vinyl substrates, enoldiazoacetates | Chiral spiroketals | "One-pot" cyclopropanation-rearrangement cascade. nih.gov |
| TMSOTf | 1-Cyclopropyl-2-arylethanones, allenic esters/ethyl acetoacetate | Dihydrofuro[2,3-h]chromen-2-one derivatives, 2,3-dihydrobenzofuran-4-ols | Lewis acid-mediated nucleophilic ring-opening. nih.govnih.gov |
| HAuCl4·4H2O | 1-Cyclopropyl-2-yn-1-ols, alcohols | (Z)-conjugated enynes | Gold-catalyzed nucleophilic ring-opening with high regio- and stereoselectivity. |
| Ni(ClO4)2·6H2O, bipyridine, Zn | Aryl cyclopropyl ketones, unactivated alkyl bromides | γ-Alkylated ketones | Reductive alkylation via γ-metallated intermediates, avoids pre-formed organometallics. nsf.govorganic-chemistry.org |
| Nickel catalyst, NaI | Cyclopropyl ketones, non-activated primary alkyl chlorides | γ-Alkyl ketones | Halide exchange facilitates coupling with less reactive alkyl chlorides. rsc.org |
Ring-Opening/Annulation for Heterocycle Formation
The strained three-membered ring of cyclopropyl ketones like ethanone, 1-cyclopropyl-2-phenyl-, makes them valuable precursors in the synthesis of heterocyclic compounds through ring-opening and annulation reactions. Annulation refers to a transformation that involves the fusion of a new ring onto a molecule through the formation of two new bonds.
Under the influence of heat or catalysts, the cyclopropane ring can open, leading to intermediates that can be trapped intramolecularly or intermolecularly to form five-membered heterocycles. For instance, the Cloke-Wilson rearrangement describes the transformation of cyclopropyl ketones into dihydropyrroles or dihydrofurans upon treatment with ammonium (B1175870) chloride and heat or simply by heating, respectively. rsc.org This rearrangement proceeds through a ring-opening/closing mechanism without the need for an external nucleophile. rsc.org The presence of an electron-withdrawing group, such as the phenyl ketone in this case, can facilitate the ring activation and subsequent splitting to form the desired heterocyclic product. rsc.org
Lewis acid-mediated reactions have also been shown to be effective for these transformations. For example, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can mediate the reaction of 1-cyclopropyl-2-arylethanones with various reagents to yield complex heterocyclic structures. figshare.comresearchgate.netnih.gov These reactions often proceed through a sequential mechanism involving a nucleophilic ring-opening of the cyclopropane, followed by a series of aldol-type reactions, transesterification, dehydration, and aromatization. figshare.comresearchgate.net
Furthermore, donor-acceptor cyclopropanes, a category to which ethanone, 1-cyclopropyl-2-phenyl- can belong, are known to be highly reactive and serve as synthetic equivalents of 1,3-dipoles. This reactivity allows for their use in constructing various heterocyclic systems that are not easily accessible through other methods. nih.gov The development of methods for the synthesis of thiophene (B33073) aldehydes from cyclopropyl ethanol (B145695) derivatives highlights the versatility of the cyclopropyl group in forming C–S bonds via ring-opening and annulation. rsc.org Similarly, asymmetric ring-opening/cyclization reactions of cyclopropyl ketones with aryl 1,2-diamines have been developed to synthesize chiral benzimidazole derivatives. researchgate.net
Cycloaddition Chemistry
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Ethanone, 1-cyclopropyl-2-phenyl- and related alkyl cyclopropyl ketones participate in formal [3+2] cycloadditions, providing access to highly substituted cyclopentane (B165970) and other five-membered ring systems.
Formal [3+2] Cycloadditions of Alkyl Cyclopropyl Ketones
Formal [3+2] cycloadditions involving alkyl cyclopropyl ketones are a significant area of research, as they allow for the construction of complex sp³-rich products. nih.gov These reactions typically involve the combination of the three-carbon cyclopropyl unit with a two-atom component (an alkene or alkyne) to form a five-membered ring.
Radical-mediated pathways are a key strategy for initiating the ring-opening of the cyclopropyl ketone, which is a crucial step in [3+2] cycloadditions. The process often begins with a single-electron transfer (SET) to the ketone, forming a ketyl radical anion. This intermediate can then undergo ring-opening to generate a distonic radical anion, which subsequently participates in the cycloaddition. nih.gov
The reactivity of cyclopropyl ketones in these radical reactions is influenced by their redox potentials. Aryl cyclopropyl ketones are generally more reactive than their alkyl counterparts due to the lower reduction potential of the aryl ketone. nih.gov However, recent studies have focused on developing methods to engage the less reactive alkyl cyclopropyl ketones in these transformations. nih.gov Nickel-catalyzed cycloaddition processes have also been developed, where an initial dimerization of the cyclopropyl ketone can lead to the formation of densely functionalized cyclopentane products through a crossed reaction with enones. acs.org
A variety of radical-mediated [3+2] cycloaddition reactions have been developed, including those that utilize photochemical conditions to generate the necessary radical intermediates. rsc.org These methods often exhibit broad functional group tolerance and can proceed with excellent regio- and stereoselectivity. rsc.org
Visible light photoredox catalysis has emerged as a powerful tool for initiating [3+2] cycloadditions of aryl cyclopropyl ketones. nih.govscispace.comacs.org This approach utilizes a photocatalyst, such as Ru(bpy)₃²⁺, which, upon irradiation with visible light, can promote the one-electron reduction of the aryl cyclopropyl ketone to its radical anion. nih.govscispace.com The addition of a Lewis acid, such as La(OTf)₃, can facilitate this process. nih.govthieme-connect.comresearchgate.net
This method is mechanistically distinct from other cycloaddition strategies and allows for the use of a broad range of reaction partners, including both electron-rich and electron-deficient alkenes. nih.govthieme-connect.com The success of these reactions depends on the redox potential of the cyclopropyl ketone and the ability of the alkene to stabilize the key radical intermediate. nih.govthieme-connect.com While aryl cyclopropyl ketones are efficient substrates, aliphatic cyclopropyl ketones are often unsuccessful in these reactions due to the difficulty in generating their radical anions under these conditions. scispace.com The development of these photocatalytic systems has enabled the diastereoselective construction of quaternary carbon stereocenters within a cyclopentane framework. nih.govscispace.com
Samarium diiodide (SmI₂) is a versatile single-electron transfer reagent that has been successfully employed in catalytic amounts for formal [3+2] cycloadditions of cyclopropyl ketones. nih.govrsc.org SmI₂-catalyzed reactions offer a powerful method for the intermolecular coupling of aryl cyclopropyl ketones with alkynes to produce cyclopentenes. rsc.orgnih.govacs.org
A key challenge in SmI₂ catalysis is the potential for catalyst deactivation. To address this, a combination of SmI₂ with substoichiometric amounts of metallic samarium (Sm⁰) has been utilized. nih.govacs.org The Sm⁰ likely acts to regenerate the active Sm(II) catalyst from the Sm(III) state, preventing catalyst degradation from outrunning product formation, especially when using less reactive alkyl cyclopropyl ketones. nih.govacs.org This robust catalytic system has expanded the scope of formal [3+2] cycloadditions to include previously unreactive alkyl cyclopropyl ketones and enyne partners, leading to the efficient synthesis of complex, sp³-rich products. nih.govacs.org Mechanistic studies suggest a radical relay mechanism where an electron is transferred from the samarium center and subsequently returned, negating the need for a superstoichiometric co-reductant. nih.govacs.org An interesting correlation between the conformation of the ketone and the efficiency of the cross-coupling has also been observed, providing valuable insight into the reaction mechanism. nih.gov
Transformations at the Carbonyl and Phenyl Functional Groups
Beyond the reactivity of the cyclopropyl ring, the carbonyl and phenyl groups of ethanone, 1-cyclopropyl-2-phenyl- offer additional sites for chemical modification.
Transformations involving the carbonyl group are common in organic chemistry. Standard carbonyl chemistry, such as reduction to the corresponding alcohol, reductive amination, or addition of organometallic reagents, can be applied to this ketone.
The phenyl group can undergo typical electrophilic aromatic substitution reactions. However, the conditions for these reactions must be chosen carefully to avoid unintended reactions with the cyclopropyl ketone moiety. Nitration of benzylcyclopropanes with nitric acid in acetic anhydride (B1165640) has been studied, indicating that the phenyl ring can be functionalized. acs.org Additionally, Friedel-Crafts acylations on polystyrene, a polymer with phenyl groups, have been demonstrated, suggesting that similar reactions could be applied to ethanone, 1-cyclopropyl-2-phenyl- under appropriate conditions. acs.org
The presence of the benzyl group also allows for reactions at the benzylic position. For example, bromination at the benzylic carbon can occur, leading to further functionalization possibilities.
Elucidation of Reaction Mechanisms and Intermediates
Understanding the transient species and mechanistic pathways is fundamental to optimizing and expanding the synthetic utility of reactions involving 1-cyclopropyl-2-phenylethanone.
While many catalytic cycles involving ketones proceed through ionic or organometallic intermediates, the potential for radical pathways exists, particularly in oxidative processes. In the enzymatic oxidation of substrates containing strained rings, such as the cyclopropyl-like moiety in thujone, by cytochrome P450, the involvement of carbon radical intermediates has been firmly established. nih.gov Evidence comes from product analysis, where significant inversion of stereochemistry at a chiral center undergoing hydroxylation points to a radical recombination mechanism with a finite lifetime, allowing for stereochemical scrambling. nih.gov The rate of radical recombination has been estimated to be in the range of 0.7 to 12.5 x 10¹⁰ s⁻¹. nih.gov Although direct evidence for radical intermediates in synthetic catalytic cycles involving 1-cyclopropyl-2-phenylethanone is less common, these enzymatic studies provide a strong precedent for their potential involvement. nih.gov
In the distinct mechanism of hydrogen borrowing catalysis, the key intermediate is typically a metal hydride species, such as an iridium hydride. rsc.org Mechanistic studies have confirmed this intermediate is highly sensitive to oxygen, and its degradation in the presence of air can lead to catalyst deactivation and significantly lower reaction yields, especially at room temperature. rsc.org
Achieving stereochemical control is a paramount goal in the synthesis of complex molecules. For transformations involving 1-cyclopropyl-2-phenylethanone, the stereochemistry can be influenced by several factors. In hydrogen borrowing catalysis using secondary alcohols, substrate-induced diastereoselectivity has been observed, representing a significant advance in diastereoselective enolate alkylation. acs.org
A more general principle for controlling stereochemistry in catalytic reductions is haptophilicity. researchgate.net This refers to the ability of a functional group within the substrate to bind to the heterogeneous catalyst surface, thereby directing the approach of the reactant from a specific trajectory. Studies on other systems have established a haptophilicity order for various functional groups, which can be a predictive tool for controlling the stereochemical outcome of hydrogenations. researchgate.net The choice of solvent can also modulate these effects; polar solvents can diminish the directing effect of polar groups on the catalyst surface. researchgate.net These principles are directly applicable to designing stereoselective reductions or other catalytic transformations of functionalized derivatives of 1-cyclopropyl-2-phenylethanone.
| Transformation Type | Method of Stereocontrol | Key Principle | Relevant Substrate Feature | Ref |
| Hydrogen Borrowing | Substrate-induced Diastereoselectivity | The inherent chirality of the substrates directs the formation of one diastereomer over another. | Secondary alcohols, Chiral ketones | acs.org |
| Catalytic Hydrogenation | Haptophilicity | A functional group on the substrate coordinates to the catalyst, blocking one face and directing H2 addition. | Polar groups (e.g., -OH, -NH2) near the reaction center. | researchgate.net |
| Nitrone Cycloaddition | Regio- and Stereoselective Addition | Control over the approach of the dipole to the dipolarophile. | Pyrrolinones | researchgate.net |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those investigating electronic structure, are fundamental to understanding the reactivity of 1-cyclopropyl-2-phenylethanone. The reactivity of aryl cyclopropyl (B3062369) ketones, a class to which this compound belongs, is significantly influenced by the electronic interplay between the cyclopropyl ring, the carbonyl group, and the phenyl ring. acs.orgnih.gov
Studies on related aryl cyclopropyl ketones have shown that the conjugation effect of the aryl ring can stabilize the ketyl radical that forms during certain reactions. acs.orgnih.gov This stabilization is a key factor in promoting the fragmentation of the cyclopropyl ring, a characteristic reaction of this class of compounds. acs.orgnih.gov However, the formation of a gauche styrene-like intermediate can introduce an energetic barrier, hindering subsequent radical trapping steps. acs.orgnih.gov In the case of 1-cyclopropyl-2-phenylethanone, the phenyl group is not directly conjugated with the carbonyl group, which would likely alter the electronic landscape compared to a cyclopropyl phenyl ketone. The benzyl (B1604629) group (phenylmethyl group) will influence the electronic structure primarily through inductive effects and hyperconjugation.
Computational studies on similar ketones, such as cyclopropyl m-nitrophenyl ketone, have utilized methods to determine parameters like the angle between the carbonyl group and the benzene (B151609) ring, which is crucial for understanding the molecule's conformation and electronic distribution. researchgate.net For 1-cyclopropyl-2-phenylethanone, theoretical calculations would be essential to determine the preferred orientation of the phenyl ring relative to the carbonyl group and how this affects the molecule's frontier molecular orbitals (HOMO and LUMO), which are key indicators of reactivity.
Molecular Modeling for Reaction Pathway Prediction and Optimization
Molecular modeling is a powerful tool for predicting and optimizing reaction pathways involving 1-cyclopropyl-2-phenylethanone. This is particularly relevant for reactions where multiple products can be formed or where the reaction mechanism is not immediately obvious.
For instance, in samarium(II) iodide (SmI2)-catalyzed intermolecular couplings of cyclopropyl ketones, computational studies have been instrumental in elucidating the structure-reactivity relationships. acs.orgnih.gov These studies have revealed that factors such as the stability of the ketyl radical and the energy barriers for cyclopropyl fragmentation and radical trapping are critical in determining the reaction's efficiency. acs.orgnih.gov While these studies focused on aryl cyclopropyl ketones, the principles can be extended to 1-cyclopropyl-2-phenylethanone to predict its behavior in similar transformations. Molecular modeling could be used to calculate the energy profiles of potential reaction pathways, identifying the most favorable routes and suggesting modifications to reaction conditions to improve yields and selectivities.
Recent advancements in computational chemistry have also led to the development of data-driven metrics for evaluating the synthesizability of molecules, leveraging retrosynthetic planners and reaction predictors. arxiv.org Such tools could be applied to 1-cyclopropyl-2-phenylethanone to explore potential synthetic routes and predict their feasibility. arxiv.org
Conformational Analysis and Stereoselectivity Modeling
The three-dimensional structure and conformational preferences of 1-cyclopropyl-2-phenylethanone are critical to its reactivity and interactions. Conformational analysis through molecular modeling can identify the most stable arrangements of the molecule.
Studies on related molecules, such as cyclopropyl methyl ketone, have used molecular orbital calculations to determine the most stable conformations, such as the s-cis and s-trans forms, by analyzing the torsion angle between the carbonyl group and the cyclopropyl ring. uwlax.edu For 1-cyclopropyl-2-phenylethanone, the rotation around the single bonds, particularly the bond between the carbonyl carbon and the benzyl carbon, and the bond between the carbonyl carbon and the cyclopropyl ring, will lead to various conformers with different energies.
Computational methods can be used to calculate the potential energy surface of the molecule, identifying the low-energy conformers and the energy barriers between them. This information is crucial for understanding and predicting the stereoselectivity of reactions involving this ketone. For example, in reactions where a new stereocenter is formed, the pre-existing conformational bias of the starting material can influence the stereochemical outcome. Modeling can help predict which face of the carbonyl group is more accessible to an incoming reagent, thus predicting the major stereoisomer formed.
The table below summarizes key computational data for Ethanone (B97240), 1-cyclopropyl-2-phenyl-.
| Property | Value | Source |
| Molecular Formula | C11H12O | PubChem nih.gov |
| Molecular Weight | 160.21 g/mol | PubChem nih.gov |
| XLogP3 | 1.9 | PubChem nih.gov |
| Exact Mass | 160.088815002 Da | PubChem nih.gov |
Advanced Characterization Techniques in Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of "Ethanone, 1-cyclopropyl-2-phenyl-." By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Different NMR experiments provide specific insights into the structure of "Ethanone, 1-cyclopropyl-2-phenyl-."
¹H NMR: This technique provides information about the number and environment of hydrogen atoms (protons). For a related compound, cyclopropyl (B3062369) phenyl ketone, the protons on the phenyl group typically appear as multiplets in the aromatic region (around 7.4-8.0 ppm), while the methine and methylene (B1212753) protons of the cyclopropyl ring resonate at higher fields (around 1.0-2.7 ppm). chemicalbook.com The benzyl (B1604629) protons in "Ethanone, 1-cyclopropyl-2-phenyl-" would be expected to show a characteristic signal as well.
¹³C NMR: Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule. The carbonyl carbon is typically observed at a low field (downfield), often around 200 ppm. The carbons of the phenyl ring and the cyclopropyl group resonate at distinct chemical shifts, providing a carbon fingerprint of the molecule. rsc.org
2D HSQC and NOESY: Two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms, confirming assignments made from ¹H and ¹³C NMR spectra. researchgate.net The Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which is valuable for determining the molecule's conformation.
Table 1: Representative ¹H and ¹³C NMR Data for Cyclopropyl Ketone Moieties Note: This table provides representative chemical shift ranges for similar structures. Actual values for "Ethanone, 1-cyclopropyl-2-phenyl-" may vary.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon | - | ~190-210 |
| Phenyl Protons | ~7.2 - 8.0 | ~125 - 138 |
| Benzyl Protons | ~3.0 - 4.0 | ~45 - 55 |
| Cyclopropyl Methine | ~2.0 - 2.7 | ~15 - 25 |
| Cyclopropyl Methylene | ~0.8 - 1.4 | ~8 - 15 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of "Ethanone, 1-cyclopropyl-2-phenyl-." This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula, C₁₁H₁₂O. nih.gov The exact mass of this compound is calculated to be 160.088815002 Da. nih.gov
Table 2: HRMS Data for Ethanone (B97240), 1-cyclopropyl-2-phenyl-
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₂O | nih.gov |
| Calculated Exact Mass | 160.088815002 Da | nih.gov |
| Method | ESI-TOF | nih.gov |
X-ray Crystallography for Definitive Structural Determination
Table 3: Illustrative Crystallographic Parameters for a Donor-Acceptor Cyclopropane (B1198618) Note: This data is for a related compound and serves as an example of the information obtained from X-ray crystallography.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.4040(2) |
| b (Å) | 11.8308(3) |
| c (Å) | 27.0748(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Data from a study on a related (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketone. nih.gov |
Quantitative Analytical Methods for Reaction Monitoring and Yield Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a valuable method for determining the concentration or purity of a substance without the need for a compound-specific reference standard. ox.ac.uk
¹H qNMR: In the context of "Ethanone, 1-cyclopropyl-2-phenyl-," ¹H qNMR can be used to monitor the progress of its synthesis by comparing the integrals of proton signals from the starting materials and the product. researchgate.net By adding a known amount of an internal standard to the reaction mixture, the absolute yield of the product can be calculated. ox.ac.uk Key considerations for accurate qNMR include ensuring a sufficient signal-to-noise ratio and using an appropriate relaxation delay to allow for complete signal recovery between pulses. ox.ac.uk
Table 4: Example of Data for Quantitative Analysis using ¹H qNMR
| Component | Signal for Integration (ppm) | Number of Protons | Integral Value | Calculated Purity/Yield (%) |
| Internal Standard | Known Signal | Known | Reference Integral | - |
| Ethanone, 1-cyclopropyl-2-phenyl- | Characteristic Signal | Known | Measured Integral | Calculated based on ratio to standard |
Applications and Emerging Research Directions in Organic and Medicinal Chemistry
Role as Versatile Synthetic Building Blocks
The inherent reactivity of Ethanone (B97240), 1-cyclopropyl-2-phenyl- makes it a powerful tool in the hands of synthetic organic chemists. The electrophilic nature of the carbonyl group, coupled with the potential for the cyclopropane (B1198618) ring to undergo ring-opening reactions, allows for the construction of intricate molecular architectures. sincerechemicals.com
Research has demonstrated that 1-cyclopropyl-2-arylethanones are effective precursors for the synthesis of complex heterocyclic systems. For instance, in reactions mediated by Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), these ketones can react with allenic esters to form dihydrofuro[2,3-h]chromen-2-one derivatives in moderate to good yields. pharmaffiliates.comsigmaaldrich.com This transformation proceeds through a sequential cascade of reactions, including a nucleophilic ring-opening of the cyclopropane, multiple aldol-type reactions, and a final intramolecular cyclization and aromatization. pharmaffiliates.com This methodology provides a facile route to polycyclic compounds that are of interest in medicinal chemistry and natural product synthesis.
Furthermore, the cyclopropyl (B3062369) ketone moiety can be manipulated to create other complex structures. For example, the Vilsmeier-Haack reaction of 1-cyclopropyl-2-arylethanones can yield either 3-(2-chloroethyl)-5-aryl-4H-pyran-4-ones or 2-chloro-3-(2-chloroethyl)-1-naphthaldehydes, depending on the reaction temperature. pharmaffiliates.com This highlights the versatility of this building block in accessing diverse and complex molecular frameworks.
The utility of Ethanone, 1-cyclopropyl-2-phenyl- and its analogues extends to the generation of chemical libraries for high-throughput screening in drug discovery. Chemical suppliers like Sigma-Aldrich and Toronto Research Chemicals provide this compound and its derivatives to researchers for early-stage discovery, underscoring its role as a starting material for creating a multitude of structurally diverse molecules. pharmaffiliates.comsincerechemicals.com The ability to readily modify both the phenyl ring and the cyclopropyl group allows for the systematic synthesis of a wide range of compounds, which is a crucial aspect of building comprehensive chemical libraries for identifying new bioactive agents.
Contributions to Drug Discovery and Development Research
The structural motif of Ethanone, 1-cyclopropyl-2-phenyl- is present in several compounds of pharmaceutical interest, and its derivatives serve as key intermediates in the synthesis of approved drugs.
A significant application of Ethanone, 1-cyclopropyl-2-phenyl- derivatives is in the synthesis of pharmaceutical and agrochemical agents. For example, a fluorinated derivative, 1-Cyclopropyl-2-(2-fluorophenyl)ethanone , is a known impurity and intermediate in the synthesis of Prasugrel, an antiplatelet medication used to prevent blood clots.
In the agrochemical sector, chlorinated derivatives of cyclopropyl ethanone are crucial for the synthesis of the broad-spectrum fungicide Prothioconazole (B1679736). chemicalbook.comresearchgate.net The synthesis involves the reaction of intermediates like 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole (B32235) to form a key triazole intermediate. researchgate.netnih.gov The efficiency of this synthesis is a subject of ongoing research to improve yields and develop more sustainable industrial processes. nih.govsigmaaldrich.com
The following table summarizes some key intermediates derived from the Ethanone, 1-cyclopropyl-2-phenyl- scaffold and their applications.
| Intermediate Compound | Application |
| 1-Cyclopropyl-2-(2-fluorophenyl)ethanone | Intermediate in the synthesis of Prasugrel. |
| 2-chloro-1-(1-chlorocyclopropyl)ethanone | Precursor for the fungicide Prothioconazole. researchgate.net |
| 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one | Key intermediate for Prothioconazole synthesis. nih.gov |
The cyclopropyl-phenyl-ethanone core is a valuable template for medicinal chemists to explore structure-activity relationships (SAR). The cyclopropyl group, in particular, can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.
An example can be found in the development of corticotropin-releasing factor-1 receptor (CRF1R) antagonists for treating psychiatric disorders. In a series of N-3-(hetero)aryl-2(1H)-pyrazinones, the introduction and modification of substituents, including those containing cyclopropyl groups, were explored to optimize the compound's properties. The replacement of a phenyl ring with other groups and the introduction of moieties like (S)-4-(1-Cyclopropyl-2-methoxyethyl) were part of the strategy to enhance potency and improve pharmacokinetic profiles. acs.org These studies demonstrate how the systematic variation of the structure around the core scaffold can lead to the discovery of potent and effective drug candidates.
Potential in Materials Science and Agrochemical Research
Beyond pharmaceuticals, the unique chemical properties of Ethanone, 1-cyclopropyl-2-phenyl- and related compounds suggest potential applications in materials science and have established use in agrochemical research.
As previously discussed, derivatives of Ethanone, 1-cyclopropyl-2-phenyl- are pivotal in the synthesis of the fungicide Prothioconazole. chemicalbook.com This triazole fungicide is effective against a broad spectrum of fungal diseases in major cereal crops. The synthesis of Prothioconazole showcases the industrial relevance of cyclopropyl ketone derivatives in modern agriculture.
In the field of materials science, while direct applications of Ethanone, 1-cyclopropyl-2-phenyl- are not yet widely reported, related compounds show promise. For instance, Cyclopropyl Methyl Ketone is utilized in the synthesis of polymers and resins. researchgate.net The reactivity of the cyclopropyl group and the ketone functionality in Ethanone, 1-cyclopropyl-2-phenyl- suggests its potential as a monomer or a modifying agent in polymer chemistry, potentially leading to materials with novel thermal or mechanical properties. chemicalbook.com Furthermore, the successful alternating copolymerization of structurally related monomers like 1-cyclopropylvinylbenzene with 1,1-diphenylethylene (B42955) derivatives highlights the utility of the cyclopropyl moiety in creating polymers with precisely controlled structures. This opens up avenues for the future development of new materials based on the Ethanone, 1-cyclopropyl-2-phenyl- scaffold.
Component Development for Novel Materials
The unique structural characteristics of Ethanone, 1-cyclopropyl-2-phenyl-, specifically the presence of a cyclopropyl ring and a ketone functional group, position it as a molecule of interest in the development of novel materials. While direct polymerization or incorporation of this specific compound into material backbones is not extensively documented in publicly available research, its constituent moieties are subjects of investigation in materials science.
The cyclopropyl group, a strained three-membered ring, can influence the thermal and mechanical properties of polymers. Research has been conducted into the synthesis and crosslinking of polymers containing cyclopropyl groups to form network materials. These studies explore how the inherent ring strain of cyclopropane can be harnessed to create materials with unique properties.
Furthermore, the ketone group in "Ethanone, 1-cyclopropyl-2-phenyl-" offers a site for potential chemical modification and crosslinking. Ketone moieties in polymer chains can be targeted for creating cross-linked networks, which can enhance the mechanical strength and thermal stability of materials. For instance, photo-crosslinkable polymers are a significant area of research, where light is used to initiate the formation of cross-links between polymer chains. nih.gov While various photo-reactive moieties are employed, the principle of using functional groups like ketones for crosslinking is well-established. nih.gov Benzophenone, a compound with a similar phenyl ketone structure, is a well-known photoinitiator that can abstract hydrogen atoms from polymer chains to create radicals, leading to crosslinking. nih.gov This suggests a potential application for "Ethanone, 1-cyclopropyl-2-phenyl-" or its derivatives as components in photo-crosslinkable polymer systems.
Research into polymers containing both cyclopropyl groups and ketone functionalities could lead to the development of advanced materials with tailored properties, such as stimuli-responsive hydrogels or high-performance coatings. The combination of the rigid cyclopropyl unit and the reactive ketone group within a single building block like "Ethanone, 1-cyclopropyl-2-phenyl-" could offer a versatile platform for designing new functional polymers.
Research into Agrochemically Relevant Compounds
The chemical scaffold of "Ethanone, 1-cyclopropyl-2-phenyl-" is of significant interest in the field of agrochemical research due to its presence in or similarity to several classes of commercially important pesticides, including fungicides and insecticides. The cyclopropyl ring and the phenyl ketone moiety are key pharmacophores in various bioactive molecules.
Fungicides:
A prominent example of the relevance of the cyclopropyl ketone structure is in the synthesis of conazole fungicides. Prothioconazole, a broad-spectrum systemic fungicide, contains a 1-chlorocyclopropyl group attached to a triazole-substituted ethanone backbone. researchgate.net The synthesis of key intermediates for prothioconazole involves the nucleophilic substitution of a halogenated cyclopropyl ethanone derivative with 1,2,4-triazole. researchgate.net This highlights the importance of cyclopropyl ketones as precursors for this important class of fungicides.
Table 1: Examples of Agrochemicals with Structural Similarities to Ethanone, 1-cyclopropyl-2-phenyl-
| Agrochemical | Class | Key Structural Feature |
| Prothioconazole | Fungicide (Triazole) | 1-chlorocyclopropyl-ethanone derivative |
| Cyprodinil | Fungicide (Anilinopyrimidine) | Cyclopropyl group |
| Pyrethroids (general) | Insecticide | Chrysanthemic acid core with a cyclopropane ring |
Insecticides:
The cyclopropane ring is a fundamental component of pyrethroid insecticides, which are synthetic analogues of the natural insecticide pyrethrin. nih.govarkat-usa.org The acid portion of most pyrethroid esters is chrysanthemic acid or a related structure containing a cyclopropane ring. arkat-usa.org While "Ethanone, 1-cyclopropyl-2-phenyl-" is not a direct precursor to traditional pyrethroids, its cyclopropyl ketone structure makes it a valuable starting material for the synthesis of novel insecticide candidates. The exploration of derivatives of "Ethanone, 1-cyclopropyl-2-phenyl-" could lead to the discovery of new insecticidal compounds with potentially different modes of action or improved properties.
The research in this area focuses on synthesizing derivatives of "Ethanone, 1-cyclopropyl-2-phenyl-" by modifying the phenyl ring, the ketone group, or the methylene (B1212753) bridge to optimize biological activity against target pests. Structure-activity relationship (SAR) studies are crucial in this process to understand how different chemical modifications influence the efficacy and selectivity of the compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 1-cyclopropyl-2-phenyl-ethanone and its derivatives?
- Methodology : Use cyclopropanation reactions, such as the Simmons–Smith reaction, to introduce the cyclopropyl group. For aryl substitution, Friedel–Crafts acylation or cross-coupling reactions (e.g., Suzuki–Miyaura) can attach the phenyl group. Purification via column chromatography is recommended, with monitoring by TLC (Rf values) and characterization via -NMR (e.g., cyclopropane proton signals at δ 0.5–1.5 ppm) and IR (C=O stretch ~1700 cm) .
Q. Which spectroscopic techniques are critical for characterizing the cyclopropane moiety in this compound?
- Methodology : High-resolution -NMR is essential for identifying cyclopropane protons (split into multiplet patterns due to ring strain). -NMR can confirm sp-hybridized carbons in the cyclopropane ring (δ 10–20 ppm). Mass spectrometry (HRMS) validates molecular weight, while IR confirms the ketone group .
Q. How do physical properties (e.g., boiling point, density) influence purification strategies?
- Methodology : The compound’s high boiling point (~253°C) suggests vacuum distillation or rotary evaporation under reduced pressure. Density (1.193 g/cm) aids in liquid-liquid extraction solvent selection (e.g., dichloromethane/water). Monitor purity via GC-MS or HPLC .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in 1-cyclopropyl-2-phenyl-ethanone derivatives?
- Methodology : Single-crystal X-ray diffraction provides bond lengths and angles, critical for confirming cyclopropane geometry and substituent orientation. Symmetry operations (e.g., space group P2/c) and refinement software (e.g., SHELXL) are used to analyze data. Refer to Crystallography Open Database entries for comparison .
Q. What computational approaches validate bioactivity predictions for this compound?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target enzymes (e.g., DNA gyrase, PDB ID: 3U2D). Validate with MD simulations (GROMACS) to evaluate binding stability. ADMET predictions (SwissADME) assess pharmacokinetic properties .
Q. How to address contradictions in reported reaction yields for cyclopropane-containing ethanones?
- Methodology : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE). Analyze by ANOVA to identify significant factors. Cross-validate with control experiments and reproducibility trials .
Q. What mechanistic insights explain the electrophilic substitution reactivity of the phenyl group in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
